molecular formula C15H20N2O3 B14531812 1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- CAS No. 62457-37-8

1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]-

Cat. No.: B14531812
CAS No.: 62457-37-8
M. Wt: 276.33 g/mol
InChI Key: HJKDYNQYSVHBRL-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- is a compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring This specific compound is characterized by the presence of a diethylamino group and a hydroxypropyl group attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- can be achieved through several synthetic routes. One common method involves the cyclization of benzyl azides with α-aryldiazoesters under Rhodium (III) catalysis. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of the intermediate imino esters .

Another approach involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, also under Rhodium (III) catalysis. This method enables efficient dechlorinative and dephosphonative access to isoindoles .

Industrial Production Methods

Industrial production of isoindoles, including 1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]-, often involves large-scale cyclization reactions using metal catalysts such as Rhodium or Palladium. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoindoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or hydroxypropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroisoindoles, and various substituted isoindoles, depending on the specific reagents and conditions used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- involves its interaction with specific molecular targets and pathways. For instance, as a thrombin inhibitor, the compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . In anticancer applications, the compound may interfere with cell proliferation pathways, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole, 2,3-dihydro-:

    1H-Indole, 2,3-dihydro-:

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino and hydroxypropyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62457-37-8

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-[3-(diethylamino)-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C15H20N2O3/c1-3-16(4-2)9-11(18)10-17-14(19)12-7-5-6-8-13(12)15(17)20/h5-8,11,18H,3-4,9-10H2,1-2H3

InChI Key

HJKDYNQYSVHBRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN1C(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

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